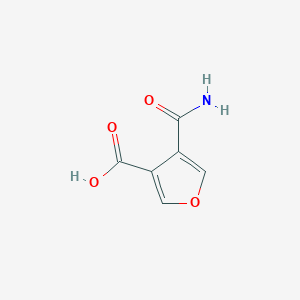

4-Carbamoylfuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5NO4 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

4-carbamoylfuran-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO4/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H2,7,8)(H,9,10) |

InChI Key |

NLWZORAXDVWHPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CO1)C(=O)O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Carbamoylfuran 3 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For 4-Carbamoylfuran-3-carboxylic acid, the primary disconnections involve the carbon-carbon and carbon-heteroatom bonds that form the furan (B31954) ring and the attached functional groups.

A key strategic bond for disconnection is the one between the furan ring and its substituents. This leads to two main retrosynthetic approaches:

Approach A: Furan ring formation followed by functionalization. In this strategy, a pre-formed furan ring is the key intermediate. The challenge then lies in the regioselective introduction of the carbamoyl (B1232498) and carboxylic acid groups at the 3- and 4-positions.

Approach B: Construction of the furan ring from acyclic precursors already bearing the required functionalities or their precursors. This approach often involves the cyclization of a 1,4-dicarbonyl compound or a related species.

Considering the functional groups, the carbamoyl group can be retrosynthetically disconnected to a carboxylic acid or an ester, which can be derived from the corresponding nitrile or by direct amidation. The carboxylic acid can be derived from the hydrolysis of an ester or nitrile, or through the carboxylation of an organometallic intermediate.

Classical Multi-Step Synthetic Pathways to this compound

Classical syntheses of this compound often involve several steps, focusing on the reliable construction of the furan ring and the subsequent manipulation of functional groups.

Furan Ring Formation Strategies

The synthesis of the furan-3,4-dicarboxylate scaffold is a critical step in many routes towards this compound. Several methods have been developed for this purpose:

From Maleic Anhydride Derivatives: A notable synthesis starts from dimethylmaleic anhydride. thieme-connect.comresearchgate.net This involves a bromination reaction with N-bromosuccinimide (NBS) to yield bis(bromomethyl)maleic anhydride. thieme-connect.comresearchgate.net Subsequent treatment with aqueous potassium hydroxide (B78521) leads to bis(hydroxymethyl)maleic anhydride. thieme-connect.comresearchgate.net An intramolecular Mitsunobu ring closure, followed by esterification and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), furnishes the desired furan-3,4-dicarboxylic acid esters. thieme-connect.comresearchgate.net

From 1,4-Dicarbonyl Compounds: The Paal-Knorr furan synthesis is a classical and widely applicable method. rsc.org It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. For the synthesis of 3,4-disubstituted furans, appropriately substituted 1,4-dicarbonyl precursors are required.

From Acetylenic Esters and Sulfonium Ylides: A more recent approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. rsc.org This method proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination to afford dialkyl furan-3,4-dicarboxylates in moderate to good yields. rsc.org

Introduction and Functionalization of Carbamoyl and Carboxylic Acid Moieties

Once the furan-3,4-dicarboxylate scaffold is in hand, the next crucial step is the selective conversion of one ester group into a carbamoyl group and the other into a carboxylic acid.

This is typically achieved through a two-step process:

Selective Hydrolysis: One of the ester groups of a furan-3,4-dicarboxylate is selectively hydrolyzed to a carboxylic acid. This can often be achieved by using a limited amount of base, such as potassium hydroxide in ethanol. prepchem.com The difference in steric hindrance between the two ester groups can sometimes be exploited for regioselectivity.

Amidation: The remaining ester group is then converted to a carbamoyl group. This is commonly done by reacting the mono-acid, mono-ester intermediate with ammonia (B1221849) or an ammonia equivalent. Alternatively, the diacid can be formed first, followed by selective mono-amidation. This can be challenging due to the similar reactivity of the two carboxylic acid groups. A common strategy involves activating one carboxylic acid group, for example, by converting it to an acid chloride, and then reacting it with ammonia.

An alternative pathway involves the hydrolysis of nitriles. libretexts.org A dinitrile precursor could be selectively hydrolyzed to the mono-amide, mono-nitrile, followed by hydrolysis of the remaining nitrile to the carboxylic acid.

Expedient Synthesis Approaches for this compound

One-Pot Reaction Methodologies

One-pot syntheses are highly desirable as they combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. While specific one-pot syntheses for this compound are not extensively reported in the provided search results, the principles can be applied. For instance, a tandem reaction that forms the furan ring and subsequently functionalizes it in a single pot would be a significant advancement. A palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives has been shown to produce furan-3-carboxylic esters in one step, which could be a starting point for further functionalization. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles are integral to the development of modern synthetic processes, aiming to reduce the environmental impact of chemical manufacturing. The application of these principles to the synthesis of this compound would focus on the use of safer solvents, renewable starting materials, and more efficient, waste-minimizing reaction pathways.

The use of solvent-free conditions or aqueous media is a cornerstone of green chemistry, minimizing the use of volatile organic compounds (VOCs) that are often hazardous and environmentally damaging. For the synthesis of furan derivatives, solvent-free reactions can be facilitated by techniques such as microwave irradiation, which can accelerate reaction rates and improve yields. acs.org

In a proposed synthesis of this compound, a key step could be the amidation of a furan-3,4-dicarboxylic acid derivative. Performing this amidation under solvent-free conditions, potentially with enzymatic catalysis, would align with green chemistry principles. For instance, the direct amidation of carboxylic acids has been achieved in solvent-free systems using biocatalysts like Candida antarctica lipase (B570770) B (CALB), which could be applicable here. rsc.orgrsc.orgacs.org

The use of water as a solvent is highly desirable due to its benign nature. The synthesis of various heterocyclic compounds, including S-heterocycles, has been successfully demonstrated in aqueous media, sometimes in conjunction with microwave or ultrasound radiation to enhance reaction efficiency. youtube.com For the synthesis of our target molecule, a key challenge would be the solubility of the furan precursors in water. However, the development of water-soluble catalysts and reagents could facilitate such an approach.

Table 1: Examples of Green Solvents in Heterocyclic Synthesis

| Solvent | Application Example | Reference |

| Water | Synthesis of S-heterocycles using conventional and microwave/ultrasound methods. | youtube.com |

| 2-Methyltetrahydrofuran | A bio-derived solvent used in the catalytic hydrogenation of furfural (B47365). | researchgate.net |

| Furfural | Investigated as a bio-based solvent for various applications. | acs.org |

This table presents examples of green solvents used in the synthesis of related heterocyclic compounds, illustrating the potential for their application in the synthesis of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of this compound, several biocatalytic steps could be envisioned.

A particularly promising chemoenzymatic route could start from 3,4-dicyanofuran. The selective hydrolysis of one nitrile group to a carboxylic acid while the other is converted to a carbamoyl group is a challenging chemical transformation. However, nitrilase enzymes are known to catalyze the hydrolysis of nitriles to carboxylic acids, and some exhibit regioselectivity on dinitriles, yielding cyano-carboxylic acids. labmanager.comresearchgate.netnih.govpharmaguideline.comnih.govmdpi.comnih.govresearchgate.net A subsequent enzymatic or chemical hydration of the remaining nitrile group to a carbamoyl group would complete the synthesis. The use of whole-cell biocatalysts or immobilized enzymes can simplify catalyst recovery and reuse. researchgate.net

Another biocatalytic approach could involve the direct amidation of furan-3,4-dicarboxylic acid. Lipases, such as Candida antarctica lipase B (CALB), have been shown to catalyze the amidation of carboxylic acids, often under solvent-free conditions. rsc.orgrsc.orgacs.orgacs.org By controlling the reaction stoichiometry and conditions, it might be possible to achieve selective mono-amidation.

Table 2: Potential Biocatalytic Steps in the Synthesis of this compound

| Proposed Step | Enzyme Class | Potential Advantages | References (for analogous reactions) |

| Selective mono-hydrolysis of 3,4-dicyanofuran | Nitrilase | High regioselectivity, mild conditions. | labmanager.comresearchgate.netnih.govpharmaguideline.comnih.govmdpi.comnih.govresearchgate.net |

| Selective mono-amidation of furan-3,4-dicarboxylic acid | Lipase (e.g., CALB) | Solvent-free conditions, high selectivity. | rsc.orgrsc.orgacs.orgacs.org |

| Amidation of a furan-3-carboxylic acid derivative | Carboxylic Acid Reductase (CAR) | High selectivity for N-acylation over O-acylation in the presence of hydroxyl groups. | nih.gov |

This table outlines potential biocatalytic transformations that could be employed in the synthesis of this compound, based on documented enzymatic activities on similar substrates.

Catalytic Systems for Enhanced Efficiency in this compound Production

Catalysis is a key enabling technology for efficient and selective chemical synthesis. The production of this compound could benefit from the application of both homogeneous and heterogeneous catalytic systems to improve reaction rates, yields, and selectivities.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can offer high activity and selectivity. For instance, in a proposed synthesis involving the selective amidation of a furan-3,4-dicarboxylic acid diester, a homogeneous transition metal catalyst could be employed. However, the separation of the catalyst from the product can be a significant drawback.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers the advantage of easy separation and recycling. For the synthesis of furan derivatives, various solid acid and metal catalysts have been investigated. nih.gov For a potential amidation step, a solid acid or base catalyst could be employed. For example, the synthesis of furan-based carboxamides has been reported using coupling reagents, which could potentially be adapted to a heterogeneous system. nih.gov

A plausible route to furan-3,4-dicarboxylic acid, a potential precursor, is the Henkel reaction, which involves the disproportionation of potassium 2-furoate under solvent-free conditions using Lewis acidic catalysts like CdI₂ or ZnCl₂. researchgate.netnih.gov This reaction has been shown to produce a mixture of furan-2,5- and furan-2,4-dicarboxylic acids, indicating the potential for functionalization at the 4-position. Further derivatization of the resulting dicarboxylic acid would be necessary.

Photocatalysis and electrocatalysis represent emerging green technologies that utilize light or electrical energy, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can offer unique selectivity.

The synthesis of various furan derivatives has been achieved through photocatalytic methods, often involving visible light and an organic or metal-based photocatalyst. rsc.org While direct photocatalytic synthesis of this compound has not been reported, the functionalization of furan rings through photocatalytic pathways is an active area of research. For instance, the photocatalytic generation of furan carbene intermediates has been used to synthesize functionalized furan derivatives. nih.gov

Electrosynthesis is another powerful tool for the construction and functionalization of heterocyclic compounds. americanpharmaceuticalreview.com The electrochemical conversion of biomass-derived furan compounds has been extensively studied. rsc.org An electrochemical approach could potentially be used for the selective oxidation or amidation of a suitable furan precursor.

Process Intensification and Scale-Up Considerations for this compound Manufacturing

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. nih.gov For the production of a fine chemical like this compound, these principles are crucial for achieving economic viability and sustainability.

A key technology in process intensification is the use of continuous flow reactors. researchgate.netwikipedia.orgrsc.org Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scale-up. wikipedia.org A multi-step synthesis of this compound could be designed as a continuous flow process, where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification of intermediates. rsc.orgresearchgate.netthieme-connect.de The direct amidation of carboxylic acids has been successfully demonstrated in continuous flow reactors. rsc.orgacs.org

Table 3: Key Considerations for Process Intensification and Scale-Up

| Consideration | Relevance to this compound Synthesis |

| Reaction Kinetics and Thermodynamics | Understanding the rate and heat of each synthetic step is crucial for reactor design and safety. helgroup.com |

| Heat and Mass Transfer | Efficient mixing and temperature control are critical, especially in exothermic steps, to avoid side reactions and ensure product quality. labmanager.com |

| Continuous Flow Processing | Enables better control over reaction parameters, improved safety, and potentially higher yields and purity. rsc.orgacs.orgresearchgate.netwikipedia.orgrsc.orgthieme-connect.de |

| Catalyst Selection and Stability | For catalytic steps, the choice of a robust and recyclable catalyst is essential for economic viability. |

| Downstream Processing | Efficient separation and purification methods are needed to isolate the final product in high purity. |

| Process Analytical Technology (PAT) | Real-time monitoring of critical process parameters to ensure consistent product quality and process control. americanpharmaceuticalreview.comnih.govstepscience.comrsc.orgresearchgate.net |

This table highlights important factors to consider when developing a scalable and intensified manufacturing process for this compound.

Chemical Reactivity and Derivatization of 4 Carbamoylfuran 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality of 4-Carbamoylfuran-3-carboxylic acid

The carboxylic acid group at the C-3 position is a primary site for various chemical modifications, including nucleophilic acyl substitution and reduction.

Esterification: The carboxylic acid can be converted into its corresponding esters through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. google.comgoogle.com Given the presence of the acid-sensitive furan (B31954) ring, milder conditions may be preferable.

Alternatively, esterification can be achieved under milder, non-acidic conditions by first converting the carboxylic acid to a more reactive intermediate. For example, reaction with thionyl chloride (SOCl₂) would yield the highly reactive 4-carbamoylfuran-3-carbonyl chloride, which readily reacts with alcohols to form esters. acs.org Another method involves reacting the carboxylate salt with an alkyl halide, a process particularly effective for preparing esters from primary alkyl halides.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 4-carbamoylfuran-3-carboxylate | Fischer Esterification |

| This compound | 1. SOCl₂ 2. Ethanol | Ethyl 4-carbamoylfuran-3-carboxylate | Acyl Chloride Formation & Esterification |

| This compound | 1. K₂CO₃ 2. Benzyl bromide | Benzyl 4-carbamoylfuran-3-carboxylate | Alkylation of Carboxylate |

Amidation: The carboxylic acid can also be transformed into a secondary or tertiary amide by reaction with a primary or secondary amine. This direct amidation typically requires high temperatures to drive off water, which can be detrimental to the furan ring. mdpi.com More commonly, the reaction is facilitated by coupling agents that activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are used to form an active ester intermediate in situ, which then readily reacts with an amine to form the new amide bond under mild conditions. researchgate.net The use of Lewis acid catalysts, such as those based on titanium or niobium, has also been shown to promote the direct amidation of carboxylic acids. acs.orgnih.gov

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Aniline, DCC | 4-Carbamoyl-N-phenylfuran-3-carboxamide | Carbodiimide-mediated Amidation |

| This compound | Diethylamine, TBTU, DIPEA | N,N-Diethyl-4-carbamoylfuran-3-carboxamide | Coupling Agent-mediated Amidation |

| This compound | Benzylamine, TiF₄ (cat.), Toluene (reflux) | N-Benzyl-4-carbamoylfuran-3-carboxamide | Lewis Acid-catalyzed Amidation |

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a known reaction for furoic acids, though it often requires specific conditions. Thermal decarboxylation of furoic acids can occur at high temperatures. researchgate.net In some cases, the reaction is facilitated by catalysts. For instance, the Henkel reaction involves the disproportionation of potassium furoate salts at high temperatures in the presence of catalysts like cadmium iodide or zinc chloride, yielding furan and furan-dicarboxylic acids, implying a decarboxylation-carboxylation mechanism. rsc.orgmdpi.com The presence of the adjacent carbamoyl (B1232498) group may influence the conditions required for decarboxylation. Studies on other substituted furoic acids show that decarboxylation can be a key step in synthetic pathways. nih.govuni.eduredalyc.org

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing carboxylic acids to their corresponding alcohols. scholaris.ca The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately yielding 3-(hydroxymethyl)furan-4-carboxamide after an aqueous workup. It is important to note that LiAlH₄ will also reduce the carbamoyl group. To achieve selective reduction of the carboxylic acid, it would first need to be protected or converted to a different functional group that is more readily reduced than the amide. Alternatively, milder reducing agents like borane (B79455) (BH₃) or its complexes can sometimes offer better selectivity. The Birch reduction of 3-furoic acid has been reported, suggesting that the furan ring itself can also be reduced under specific conditions. acs.org

Transformations of the Carbamoyl Group of this compound

The primary amide at the C-4 position offers another handle for chemical modification, distinct from the carboxylic acid.

Hydrolysis: The carbamoyl group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions, typically with heating. pressbooks.pub This reaction would convert this compound into furan-3,4-dicarboxylic acid. prepchem.com The hydrolysis proceeds via a nucleophilic acyl substitution mechanism where water or hydroxide (B78521) acts as the nucleophile. youtube.comyoutube.com

Dehydration: The primary amide of the carbamoyl group can be dehydrated to form a nitrile (-C≡N). This transformation is a common method for synthesizing nitriles and is achieved using strong dehydrating agents. rsc.org Reagents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are effective for this purpose. youtube.commasterorganicchemistry.comyoutube.com Applying these reagents to this compound would be expected to yield 4-cyanofuran-3-carboxylic acid. Care must be taken as these reagents can also react with the carboxylic acid group, potentially forming the acyl chloride in the case of SOCl₂ or POCl₃.

N-Substitution: While direct N-alkylation of a primary amide can be challenging, it is possible under certain conditions. For instance, N-alkylation of related benzofuran-2-carboxamides has been achieved using methods like the Finkelstein halogen-exchange to facilitate the substitution. nih.gov This would involve reaction with an alkyl halide, typically in the presence of a base to deprotonate the amide nitrogen, forming a more nucleophilic amide anion.

Rearrangement Reactions: As a primary amide, the carbamoyl group can undergo classic rearrangement reactions. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgslideshare.net Treatment of this compound with bromine and a strong base like sodium hydroxide would initiate the rearrangement. masterorganicchemistry.com The reaction proceeds through an isocyanate intermediate, which, in the presence of water, decarboxylates to yield 4-aminofuran-3-carboxylic acid. youtube.com This reaction provides a synthetic route to introduce an amino group onto the furan ring in place of the carbamoyl group.

Electrophilic and Nucleophilic Substitutions on the Furan Core of this compound

The furan ring itself can participate in substitution reactions, but its reactivity is strongly governed by the two substituents it bears.

Electrophilic Substitution: Furan is an electron-rich aromatic heterocycle and is generally much more reactive than benzene (B151609) towards electrophilic aromatic substitution. numberanalytics.com Substitution typically occurs preferentially at the C-2 or C-5 positions, which are adjacent to the heteroatom. pearson.comchemicalbook.compearson.com However, in this compound, both the carboxylic acid and the carbamoyl groups are electron-withdrawing. These groups deactivate the aromatic ring towards electrophilic attack, making such substitutions significantly more difficult to achieve than on an unsubstituted furan. iust.ac.ir If a reaction were forced under harsh conditions, the deactivating nature of the existing substituents would direct incoming electrophiles to the available C-2 or C-5 positions. Reactions like Friedel-Crafts alkylation are often problematic with furans due to catalyst-induced polymerization. iust.ac.irresearchgate.net

Nucleophilic Substitution: Aromatic nucleophilic substitution is generally not favorable on electron-rich rings like furan. However, the presence of strong electron-withdrawing groups can facilitate this type of reaction, especially if a good leaving group is present at the position of attack. quimicaorganica.org While the hydrogen atoms at the C-2 and C-5 positions of this compound are not good leaving groups, the electron-poor nature of the ring due to the two deactivating substituents might render these positions susceptible to attack by very strong nucleophiles. More plausibly, a derivative of the acid, such as 2-bromo-4-carbamoylfuran-3-carboxylic acid, would be a viable substrate for nucleophilic substitution, with the bromine atom being displaced by a nucleophile.

Cycloaddition and Ring Expansion Reactions Utilizing this compound

The furan ring can participate as a 4π-electron component in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.org The reactivity in Diels-Alder reactions is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orglibretexts.org In the case of this compound, the electron-withdrawing nature of both the carboxyl and carbamoyl groups deactivates the furan ring towards typical Diels-Alder reactions with electron-poor dienophiles. However, reactions with highly reactive dienophiles may still be possible. Research on furoic acids and their derivatives has shown that despite the presence of electron-withdrawing substituents, they can act as reactive dienes in Diels-Alder couplings, particularly with maleimide (B117702) dienophiles. rsc.org The use of water as a solvent and the conversion of the carboxylic acid to its carboxylate salt can significantly enhance the reaction rate. rsc.org

Furans can also undergo [4+3] cycloaddition reactions with allyl or oxyallyl cations to form seven-membered rings. organicreactions.orgillinois.eduwikipedia.org This method provides a direct route to functionalized seven-membered carbocycles. organicreactions.org The oxyallyl cation can be generated from various precursors, including α,α'-dihalo ketones. wikipedia.org While specific examples utilizing this compound are not prevalent in the literature, the general reactivity of furans in these cycloadditions suggests its potential as a precursor for more complex cyclic systems. organicreactions.orgnih.gov

Furthermore, the furan ring can be a precursor for the synthesis of other heterocyclic systems. For instance, pyridazines can be synthesized through the cycloaddition of furans with phenylazosulfonates, followed by elimination of water. organic-chemistry.org This transformation provides a pathway to pyridazine (B1198779) derivatives, which are of interest in medicinal chemistry. asianpubs.orgnih.gov

Table 1: Examples of Cycloaddition Reactions with Furan Derivatives

| Diene/Dipole | Dienophile/Dipolarophile | Reaction Type | Product Type | Reference(s) |

| Furan | Maleic anhydride | Diels-Alder [4+2] | Oxabicycloheptene derivative | libretexts.org |

| Furan | Oxyallyl cation | [4+3] Cycloaddition | Seven-membered carbocycle | organicreactions.orgillinois.edu |

| Furan | Phenylazosulfonate | Cycloaddition/Elimination | Pyridazine derivative | organic-chemistry.org |

| 2-Furoic acid derivatives | Maleimides | Diels-Alder [4+2] | Substituted carbocycles | rsc.org |

Functionalization of the Furan Ring through Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. nih.gov This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

The carboxylic acid group is an effective directing group for ortho-lithiation. acs.org In the case of this compound, the carboxylic acid at the 3-position can direct metalation to the 2-position of the furan ring. The carbamoyl group at the 4-position would further activate the C-5 proton for deprotonation. The relative directing ability of the carboxyl and carbamoyl groups would influence the regioselectivity of the metalation. The O-carbamate group is known to be one of the strongest directing groups in DoM chemistry. nih.gov

The general mechanism involves the coordination of a strong base, such as an alkyl lithium, to the heteroatom of the directing group, facilitating deprotonation at the adjacent ring position. nih.gov Subsequent reaction with an electrophile yields the ortho-substituted product. This methodology has been applied to the functionalization of various furan and thiophene (B33073) derivatives. acs.orgresearchgate.net For instance, the palladium-catalyzed arylation of furan derivatives can occur at the carbon-hydrogen bond adjacent to the oxygen atom. researchgate.net

Table 2: Potential Electrophiles for Quenching in Directed Ortho-Metalation of Furan Derivatives

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Iodine (I₂) | Iodo |

| Disulfides (e.g., (PhS)₂) | Thioether |

| Chlorotrimethylsilane ((CH₃)₃SiCl) | Silyl |

Formation of Coordination Complexes with Metal Centers

The carboxylic acid and carbamoyl groups of this compound are excellent ligands for coordinating with metal centers, making the molecule a potential building block for coordination polymers and metal-organic frameworks (MOFs). researchgate.net Carboxylate ligands can coordinate to metal ions in various modes, including monodentate (κ¹), bidentate chelating (κ²), and bridging. wikipedia.org

Research on furan-dicarboxylic acids, such as furan-2,5-dicarboxylic acid and furan-3,4-dicarboxylic acid, has demonstrated their versatility in constructing MOFs with diverse structures and properties. researchgate.netacs.orgrsc.orgacs.org These studies show that the furan dicarboxylate ligands can bridge multiple metal centers to form one-, two-, or three-dimensional networks. researchgate.netrsc.org For example, lanthanide-based MOFs have been synthesized using furan-2,5-dicarboxylate, exhibiting interesting magnetic and luminescent properties. acs.orgnih.gov Similarly, transition metals like cobalt, nickel, manganese, and zinc have been used to create MOFs with furan-2,5-dicarboxylic acid, resulting in structures with varying dimensionalities and porosities. rsc.orgresearchgate.net

Given the presence of both a carboxylate and a carbamoyl group, this compound can act as a multidentate ligand. The coordination could involve the carboxylate oxygen atoms and potentially the oxygen or nitrogen atom of the carbamoyl group, leading to the formation of stable chelate rings with metal ions. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.netmdpi.com The resulting coordination complexes could exhibit a range of geometries, from simple mononuclear complexes to extended polymeric structures. nih.gov

Table 3: Examples of Metal-Organic Frameworks with Furan-Dicarboxylate Ligands

| Metal Ion(s) | Furan-Dicarboxylate Ligand | Framework Dimensionality | Resulting Properties/Features | Reference(s) |

| Co(II) | Furan-2,5-dicarboxylic acid | 3D | Antiferromagnetic interactions | acs.org |

| Gd(III), Co(II) | Furan-2,5-dicarboxylic acid | 3D | Antiferromagnetic interactions | acs.org |

| Dy(III), Co(II) | Furan-2,5-dicarboxylic acid | 3D | Ferromagnetic interactions, luminescence | acs.org |

| Co(II), Ni(II) | Furan-2,5-dicarboxylic acid | 3D (interpenetrated) | Microporous, weak magnetic interactions | rsc.org |

| Mn(II), Zn(II) | Furan-2,5-dicarboxylic acid | 1D (zig-zag chains) | - | rsc.org |

| Lanthanides (Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb) | Furan-2,5-dicarboxylate | 2D | Photoluminescence, magnetocaloric effect | acs.orgnih.gov |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Carbamoylfuran 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-Carbamoylfuran-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular connectivity.

Comprehensive 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the furan (B31954) ring, the two protons of the amide group, and the single proton of the carboxylic acid. The furan protons, being in a heteroaromatic environment, would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. researchgate.net Their chemical shifts would be influenced by the electron-withdrawing effects of the adjacent carboxyl and carbamoyl (B1232498) groups. The amide (–CONH₂) protons are expected to present as two distinct signals, often broad, in the range of δ 5.0-8.0 ppm, due to restricted rotation around the C-N bond and exchange with the solvent. The carboxylic acid proton (–COOH) is typically the most deshielded, appearing as a broad singlet at δ 10-13 ppm. researchgate.net

¹³C NMR: The carbon NMR spectrum would reveal six unique carbon signals. The carbonyl carbons of the carboxylic acid and the amide would be the most downfield, expected in the δ 160-180 ppm region. researchgate.net The four carbons of the furan ring would resonate in the aromatic region, with their specific shifts determined by the substitution pattern.

2D NMR: To definitively assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between the two adjacent protons on the furan ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of the furan C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the furan protons would show correlations to the carbonyl carbons of the carboxylic acid and amide groups, confirming the substitution pattern on the furan ring. The amide protons would show correlations to the amide carbonyl carbon.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Expected HMBC Correlations (H to C) |

| H-2 | ~8.0-8.5 | ~145-150 | C-3, C-4, C-5, C=O (Carboxylic Acid) |

| H-5 | ~7.2-7.8 | ~115-120 | C-2, C-3, C-4, C=O (Amide) |

| -NH₂ | ~5.0-8.0 (two signals) | - | C=O (Amide) |

| -COOH | ~10-13 | - | C-2, C-3, C-4 |

| C-2 | - | ~145-150 | - |

| C-3 | - | ~125-130 | - |

| C-4 | - | ~135-140 | - |

| C-5 | - | ~115-120 | - |

| C=O (Carboxylic Acid) | - | ~165-175 | - |

| C=O (Amide) | - | ~160-170 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) would be an invaluable tool for studying the crystalline forms, or polymorphs, of this compound. As different polymorphic forms can exhibit distinct physical properties, ssNMR can detect subtle differences in the local chemical environment of the atoms in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution spectra of the solid material, allowing for the identification and characterization of different polymorphs. However, without experimental data, a discussion of specific polymorphic forms remains speculative.

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₆H₅NO₄), confirming the identity of the compound. The expected exact mass would be calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. For this compound, several key fragmentation pathways can be predicted. Cleavage of the bond between the furan ring and the carboxylic acid group could lead to the loss of a COOH radical (45 Da) or H₂O (18 Da) from the carboxylic acid. youtube.com The amide group could lose an NH₂ radical (16 Da) or undergo a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, although this is unlikely in this specific structure. hmdb.ca The furan ring itself could undergo characteristic ring-opening fragmentations.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 155 | [M]⁺ | - |

| 138 | [M - NH₃]⁺ | NH₃ |

| 110 | [M - COOH]⁺ | COOH |

| 93 | [M - COOH - NH₃]⁺ | COOH, NH₃ |

Note: These are predicted fragmentation patterns and the relative intensities of the peaks would depend on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by the strong, broad O-H stretching vibration of the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. researchgate.net The C=O stretching vibrations of the carboxylic acid and the amide will give rise to intense bands around 1700-1750 cm⁻¹ and 1640-1680 cm⁻¹ (Amide I band), respectively. a2bchem.com The N-H stretching of the primary amide will appear as two bands in the 3100-3500 cm⁻¹ region. a2bchem.com The N-H bending vibration (Amide II band) is expected around 1600-1640 cm⁻¹. a2bchem.com The furan ring will show characteristic C-H and C-O-C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the furan ring are typically strong in the Raman spectrum. The symmetric C=O stretching vibrations may also be more prominent in the Raman spectrum compared to the IR spectrum. The rule of mutual exclusion, which applies to centrosymmetric molecules, would not be strictly applicable here due to the molecule's lower symmetry. mdpi.com

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1750 | 1700-1750 |

| Amide | N-H stretch | 3100-3500 (two bands) | 3100-3500 |

| Amide | C=O stretch (Amide I) | 1640-1680 | 1640-1680 |

| Amide | N-H bend (Amide II) | 1600-1640 | Weak |

| Furan Ring | C-H stretch | ~3100 | ~3100 |

| Furan Ring | C=C stretch | ~1500-1600 | Strong |

| Furan Ring | C-O-C stretch | ~1000-1200 | ~1000-1200 |

Note: These are generalized frequency ranges and the exact positions can be influenced by intermolecular interactions such as hydrogen bonding.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of a molecule. Furthermore, it reveals how molecules are arranged in a crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding, which are crucial for understanding the physical properties of the material.

For this compound, an SCXRD analysis would definitively establish the planarity of the furan ring and the spatial orientation of the carboxylic acid and carbamoyl substituents relative to the ring and to each other. A key aspect of the analysis would be to detail the hydrogen bonding network. It is expected that the carboxylic acid and carbamoyl groups would participate in extensive intermolecular hydrogen bonding, potentially forming dimers or more complex supramolecular architectures. These interactions govern the crystal packing and significantly influence properties like melting point and solubility.

Despite the power of this technique, there is currently no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD) or other crystallographic data repositories. Were the data available, it would be presented in a table format as shown below, detailing the crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only as no experimental data has been published.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅NO₄ |

| Formula Weight | 155.11 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

Theoretical and Computational Investigations of 4 Carbamoylfuran 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure and related properties of 4-Carbamoylfuran-3-carboxylic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can determine the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. chemrxiv.orgresearchgate.netnih.gov

The conformational landscape of the molecule is explored by systematically rotating the rotatable single bonds, specifically the C-C bond connecting the carboxylic acid group to the furan (B31954) ring and the C-C bond of the carbamoyl (B1232498) group. The energy of the molecule is calculated at each rotational increment, generating a potential energy surface. The minima on this surface correspond to stable conformers. It is generally expected that conformers where the carboxylic acid and carbamoyl groups are nearly coplanar with the furan ring are more stable due to extended π-conjugation. researchgate.net However, steric hindrance between the adjacent substituents can lead to non-planar arrangements. The relative energies of these conformers indicate their population distribution at a given temperature. Studies on similar carboxylic acids show that both syn and anti conformations of the carboxyl group can exist, with their relative stability often influenced by intramolecular hydrogen bonding and the surrounding environment. nih.gov

Table 1: Predicted Geometrical Parameters for a Stable Conformer of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Carboxylic Acid) | 1.21 |

| C-O (Carboxylic Acid) | 1.35 | |

| O-H (Carboxylic Acid) | 0.97 | |

| C=O (Amide) | 1.24 | |

| C-N (Amide) | 1.36 | |

| C-C (Ring-Substituent) | 1.48 | |

| Bond Angle (°) | O=C-O (Carboxylic Acid) | 123.5 |

| O=C-N (Amide) | 122.0 | |

| C-C-C (Ring) | 106.5 |

DFT calculations are also highly effective in predicting spectroscopic data, which can be used to verify experimental findings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comnih.govresearchgate.net For this compound, calculations would predict the chemical shifts for the two protons on the furan ring, the acidic proton of the carboxyl group, and the two protons of the amide group. The electron-withdrawing nature of the carboxyl and carbamoyl groups would significantly deshield the furan ring protons.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the absorption bands observed in experimental spectra. orgchemboulder.comechemi.com For this molecule, key predicted vibrations would include the broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), the N-H stretches of the primary amide (around 3100-3500 cm⁻¹), and two distinct C=O stretching frequencies for the carboxylic acid (around 1710 cm⁻¹) and the amide (Amide I band, around 1660 cm⁻¹). echemi.comyoutube.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. researchgate.net The calculations can determine the wavelength of maximum absorption (λmax) corresponding to transitions such as the n→π* transition of the carbonyl groups and π→π* transitions within the conjugated system of the furan ring and its substituents. masterorganicchemistry.comresearchgate.net For this compound, a π→π* transition is expected in the lower UV range, typically around 210-250 nm. researchgate.netlibretexts.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value / Region |

|---|---|---|

| ¹H NMR | Furan-H | 7.5 - 8.5 ppm |

| COOH-H | 10 - 12 ppm (broad) libretexts.org | |

| CONH₂-H | 7.0 - 8.0 ppm | |

| IR | O-H Stretch (dimer) | 2500 - 3300 cm⁻¹ (very broad) orgchemboulder.com |

| N-H Stretch | 3100 - 3500 cm⁻¹ (two bands) libretexts.org | |

| C=O Stretch (Acid) | ~1710 cm⁻¹ (strong) libretexts.org | |

| C=O Stretch (Amide) | ~1660 cm⁻¹ (strong) libretexts.org | |

| UV-Vis | λmax (π→π*) | ~230 nm |

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. arxiv.org In an MD simulation, the molecule is placed in a simulated box, often filled with solvent molecules like water, and the motions of all atoms are calculated over time using a classical force field. nih.gov

For this compound, MD simulations can reveal:

Solvent Interactions: How water molecules arrange around the polar carboxylic acid and carbamoyl groups, forming hydrogen bonds. This solvation structure is crucial for understanding its solubility and interactions in a biological context. nih.gov

Conformational Dynamics: How the molecule flexes and changes its shape in solution. MD can show the transitions between different conformers identified by DFT and determine their relative stability in a solvent, which can differ from the gas phase due to stabilizing solvent interactions. nih.govarxiv.org

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating how a molecule is synthesized or how it reacts. libretexts.org To study the formation mechanism of this compound, one could propose a reaction pathway, for instance, the selective hydrolysis of a dinitrile or diamide (B1670390) precursor.

Using DFT, chemists can map the entire reaction coordinate, locating the structures of reactants, products, and, most importantly, the high-energy transition state that connects them. khanacademy.org The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This analysis provides a step-by-step view of bond-breaking and bond-forming processes, offering insights that are difficult to obtain experimentally. libretexts.org

In Silico Screening and Virtual Ligand Design Based on this compound Scaffolds

In medicinal chemistry, a "scaffold" is the core structure of a molecule that is responsible for its primary interaction with a biological target. The this compound structure, with its defined arrangement of hydrogen bond donors and acceptors, can serve as an attractive scaffold for designing new drugs. nih.govnih.gov

Virtual Screening: This process involves using computational methods to "dock" a large library of virtual compounds into the binding site of a target protein (e.g., an enzyme or receptor). mdpi.com A scoring function then estimates the binding affinity of each compound.

Ligand Design: The this compound scaffold can be used as a starting point. New derivatives can be designed in silico by adding different chemical groups to the furan ring. These designed ligands are then docked to the target to predict if the modifications improve binding affinity or selectivity, prioritizing the most promising candidates for actual chemical synthesis. nih.govpublichealthtoxicology.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Derivative Design

QSAR is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.govnih.gov

The process for a this compound-based series would be:

Synthesize and Test: A library of derivatives is synthesized, and their biological activity (e.g., enzyme inhibition) is measured experimentally.

Calculate Descriptors: For each molecule, a wide range of "molecular descriptors" are calculated using cheminformatics software. These descriptors quantify properties like size, shape, lipophilicity (logP), and electronic features.

Build a Model: Statistical methods are used to build a model that correlates the descriptors with the observed biological activity. researchgate.net

Predict and Design: The resulting QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives. nih.gov This allows chemists to focus their synthetic efforts on compounds that are predicted to be most potent, saving time and resources.

Mechanistic Investigations of 4 Carbamoylfuran 3 Carboxylic Acid in Biological and Biochemical Systems Excluding Clinical Human Data

Molecular Target Identification and Engagement Studies

Enzyme Inhibition and Activation Mechanisms (In Vitro)

No data is available on the in vitro enzyme inhibition or activation mechanisms of 4-Carbamoylfuran-3-carboxylic acid.

Receptor Binding and Allosteric Modulation Assays (Cell-Free and Cell-Line)

There are no published studies on the receptor binding profile or allosteric modulatory effects of this compound.

Cell Line-Based Biological Activity Assessments

Cell Proliferation and Viability Assays

Information regarding the effect of this compound on cell proliferation and viability is not available in the current scientific literature.

Cell Cycle Analysis and Apoptosis Induction Studies

No studies have been found that investigate the impact of this compound on cell cycle progression or its potential to induce apoptosis.

Pathway-Specific Biochemical Assays and Metabolomic Profiling

There is no available data from pathway-specific biochemical assays or metabolomic profiling to elucidate the biological effects of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of furan (B31954) derivatives is significantly influenced by the nature and position of substituents on the furan ring. nih.gov Structure-activity relationship (SAR) studies on various classes of furan-containing molecules have revealed key insights into the structural requirements for their biological effects.

For instance, in the context of antimicrobial activity, the introduction of different substituents on the furan ring can modulate the potency and spectrum of action. nih.govijabbr.com Studies on various furan derivatives have shown that the presence of specific functional groups can enhance their inhibitory effects against both Gram-positive and Gram-negative bacteria. ijabbr.com For example, the synthesis and evaluation of novel 7-(substituted)-aminomethyl-quinolone-3-carboxylic acids, a different class of compounds, demonstrated that monoarylaminomethyl derivatives exhibited high potency against Gram-positive organisms. nih.gov While not directly related to the furan structure, this highlights the importance of substituent groups in determining biological activity.

In the case of this compound, the presence of both a carbamoyl (B1232498) (-CONH2) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position is expected to dictate its physicochemical properties and biological interactions. The carbamoyl group can participate in hydrogen bonding, which is often crucial for binding to biological targets. The carboxylic acid group, being ionizable, can influence the molecule's solubility and its ability to interact with receptor sites.

Table 1: Hypothetical Structure-Activity Relationships of this compound Derivatives

| Derivative Modification | Predicted Impact on Activity | Rationale |

| Esterification of the carboxylic acid | Potential for enhanced cell permeability | Increased lipophilicity may facilitate passage through cell membranes. |

| Substitution on the carbamoyl nitrogen | Altered hydrogen bonding capacity and steric profile | May lead to changes in target binding affinity and selectivity. |

| Introduction of a halogen on the furan ring | Potential for increased antimicrobial activity | Halogen atoms can enhance the electrophilicity of the molecule and improve interactions with microbial targets. |

| Replacement of the furan ring with another heterocycle | Significant change in biological activity profile | The furan oxygen atom plays a key role in the electronic properties and conformation of the molecule. |

This table presents hypothetical SAR predictions based on general principles of medicinal chemistry and findings from related furan derivatives, as direct experimental data for this compound derivatives is not available.

Biotransformation Pathways and Metabolic Stability Studies (In Vitro Models)

The metabolic fate of furan-containing compounds is a critical aspect of their biological activity and potential toxicity. In vitro models, such as liver microsomes and hepatocytes, are commonly used to investigate the biotransformation pathways of xenobiotics.

The metabolism of the furan ring itself has been a subject of study. It is known that the furan ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates. nih.gov For instance, the biotransformation of furan can lead to the formation of cis-2-butene-1,4-dial, a reactive dialdehyde. nih.gov This reactive metabolite can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism associated with toxicity. nih.gov

In the case of prazosin, a drug containing a 2-substituted furan ring, oxidation of the furan ring is a major metabolic pathway in vivo, leading to the formation of a ring-opened carboxylic acid derivative. nih.gov Similarly, the in vivo metabolism of the antibacterial nitrofuran, furazolidone, in rats has been shown to result in the formation of an open-chain carboxylic acid. nih.gov

For this compound, it is plausible that its biotransformation would involve several pathways:

Furan Ring Oxidation: Similar to other furan derivatives, the furan ring could be oxidized by P450 enzymes, potentially leading to ring-opened metabolites.

Conjugation: The carboxylic acid group is a prime site for conjugation reactions, such as glucuronidation or amino acid conjugation, which typically facilitate excretion.

Hydrolysis of the Carbamoyl Group: The carbamoyl group could potentially be hydrolyzed by amidases to yield the corresponding carboxylic acid at the 4-position.

The metabolic stability of this compound would depend on the relative rates of these metabolic reactions. High metabolic stability can lead to prolonged exposure, while rapid metabolism can result in a shorter duration of action and the formation of various metabolites. nih.gov

Table 2: Potential In Vitro Metabolic Pathways of this compound

| Metabolic Pathway | Potential Metabolite(s) | Enzymatic System(s) Involved |

| Furan Ring Oxidation | Ring-opened dicarboxylic acid derivatives | Cytochrome P450 |

| Glucuronidation | Carboxylic acid glucuronide conjugate | UDP-glucuronosyltransferases (UGTs) |

| Amide Hydrolysis | Furan-3,4-dicarboxylic acid | Amidases |

This table outlines potential metabolic pathways based on the known metabolism of furan-containing compounds and general principles of drug metabolism. Specific in vitro studies on this compound are required for confirmation.

Advanced Analytical Methodologies for 4 Carbamoylfuran 3 Carboxylic Acid

Chromatographic Separation Techniques for Purity and Quantification

Chromatography is the cornerstone for separating 4-Carbamoylfuran-3-carboxylic acid from related substances and impurities. The choice of technique depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. Due to the presence of both a carboxylic acid and a carbamoyl (B1232498) group, this compound is polar and can be challenging to retain on traditional reversed-phase columns. helixchrom.com

Method development often starts with reversed-phase (RP) chromatography, using C18 columns. However, for polar compounds like carboxylic acids, which may exhibit poor retention, alternative stationary phases are employed. helixchrom.comhelixchrom.com Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can offer superior retention and selectivity. helixchrom.com For instance, mixed-mode columns with polar ionizable groups on the surface can significantly increase the retention of polar analytes. helixchrom.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that controls the ionization state of the carboxylic acid group and thus its retention.

Fluorescence detection can be used to achieve high sensitivity, but it requires derivatization since most carboxylic acids are not naturally fluorescent. nih.gov Reagents such as 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) can be used for pre-column derivatization, allowing for detection at very low levels.

A typical HPLC method for this compound would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate results.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Mixed-Mode (e.g., Amaze TH, Coresep 100) or RP-C18 | Provides enhanced retention for polar, ionizable compounds. helixchrom.comhelixchrom.com |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.8) | Buffers the mobile phase to control analyte ionization. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute the analyte. |

| Gradient | Isocratic or Gradient elution | Optimized to achieve separation from impurities. helixchrom.com |

| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 25 - 55 °C | Temperature can affect selectivity and peak shape. chromatographyonline.com |

| Detection | UV at 214 nm or 254 nm; or Fluorescence post-derivatization | UV absorbance for the furan (B31954) ring; fluorescence for higher sensitivity. chromatographyonline.com |

| Injection Vol. | 3 - 10 µL | Dependent on sample concentration and method sensitivity. helixchrom.com |

Gas Chromatography (GC) is a high-resolution analytical technique, but its application to polar and non-volatile compounds like this compound is not direct. d-nb.infonih.gov The high polarity and low volatility of the carboxylic acid group necessitate a derivatization step to convert the analyte into a more volatile and thermally stable form. d-nb.infolmaleidykla.lt

Common derivatization strategies include silylation and alkylation. d-nb.infolmaleidykla.lt Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen of the carboxylic acid to form a less polar trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltusherbrooke.ca Alkylation, such as methylation or esterification with bulkier groups like 4-t-butylbenzyl bromide, is another effective approach. d-nb.info The choice of derivatization agent is critical and must be optimized for reaction efficiency and the stability of the resulting derivative. nih.gov

Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity GC column. This approach is particularly useful for impurity profiling, as it can separate and detect volatile or semi-volatile impurities that might not be amenable to HPLC analysis. Headspace GC can also be employed for identifying volatile acids in solid samples after derivatization. lmaleidykla.lt

Table 2: Common Derivatization Agents and GC Conditions for Carboxylic Acid Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | Silylation (e.g., BSTFA) or Alkylation (e.g., BF₃/butanol) | Increases volatility and thermal stability for GC analysis. lmaleidykla.ltnih.gov |

| Column | DB-5, HP-5MS, or similar non-polar capillary column | Provides good separation for a wide range of derivatized compounds. |

| Carrier Gas | Helium at 1 mL/min (constant flow) | Inert carrier gas standard for GC-MS applications. usherbrooke.ca |

| Oven Program | Start at 60°C, ramp at 10°C/min to 300°C, hold for 5 min | Temperature programming allows for the separation of compounds with different boiling points. d-nb.info |

| Injector | Split/Splitless, 250-280°C | Splitless mode for trace analysis, split mode for higher concentrations. d-nb.infousherbrooke.ca |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. nih.govnih.gov |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both gas and liquid chromatography. For challenging separations of polar compounds like carboxylic acids, SFC can be a valuable alternative. chromatographyonline.com

The analysis of acidic compounds by SFC can be difficult, often resulting in poor peak shapes. However, the choice of stationary phase and the use of mobile phase additives can overcome these challenges. Stationary phases such as 2-ethyl pyridine (B92270) (EP) have shown optimal performance for the analysis of carboxylic acids in SFC. chromatographyonline.com Non-endcapped columns can also offer additional selectivity due to interactions with residual silanol (B1196071) groups. chromatographyonline.com The addition of a small amount of a polar co-solvent, like methanol, to the CO₂ mobile phase is typically required to elute polar analytes and improve peak shape. SFC is particularly useful for chiral separations and for achieving fast, efficient separations that are difficult by HPLC.

Table 3: Potential SFC Method Parameters for this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | 2-Ethyl Pyridine (EP) or GreenSep Basic | Stationary phases shown to provide good peak shape for carboxylic acids. chromatographyonline.com |

| Mobile Phase | 90% Supercritical CO₂ / 10% Methanol | CO₂ as the main mobile phase with a polar co-solvent for elution of polar compounds. chromatographyonline.com |

| Flow Rate | 3 mL/min | Typical flow rate for analytical SFC. chromatographyonline.com |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. chromatographyonline.com |

| Column Temp. | 25 °C (Subcritical) or >31°C (Supercritical) | Temperature affects fluid density and solvating power. chromatographyonline.com |

| Detection | UV at 214 nm, coupled with Mass Spectrometry (MS) | Provides both quantitative data and structural information. chromatographyonline.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples.

Coupling liquid or gas chromatography with mass spectrometry provides a powerful tool for both the quantification and unequivocal identification of this compound and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for analyzing polar compounds directly, often without derivatization. nih.gov Electrospray ionization (ESI) is a common interface, and for carboxylic acids, the negative ion mode (ESI-) is generally preferred as acids readily deprotonate to form [M-H]⁻ ions. nih.govchromforum.org To enhance retention on reversed-phase columns and improve ionization, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed. nih.govresearchgate.netnih.govnih.gov This method is highly sensitive, with limits of detection often in the low ppb range. nih.gov Tandem mass spectrometry (MS/MS) can be used in selected reaction monitoring (SRM) mode for highly selective quantification, even in complex matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) , following the necessary derivatization step, offers excellent chromatographic resolution and provides mass spectra that are highly informative for structural elucidation. d-nb.info The electron ionization (EI) mode generates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of impurities. mdpi.com For quantitative purposes, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. nih.govmdpi.com

Table 4: Typical Parameters for Hyphenated Mass Spectrometry Techniques

| Technique | Ionization Mode | Mass Analyzer | Key Application for this compound |

|---|---|---|---|

| LC-MS | ESI (-) | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quantification of the parent compound and polar impurities; accurate mass measurement for formula determination. nih.govnih.gov |

| GC-MS | EI (+) | Quadrupole, Ion Trap | Identification of volatile impurities via library matching; quantification of derivatized analyte. d-nb.infomdpi.com |

| LC-MS/MS | ESI (-) | Triple Quadrupole (QqQ) | Highly selective and sensitive quantification in complex matrices using SRM. researchgate.netresearchgate.net |

For definitive, unambiguous structural confirmation of this compound or the identification of unknown impurities or degradation products, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is an unparalleled tool. This technique directly couples an HPLC separation with an NMR spectrometer. nih.gov

A significant advancement in LC-NMR is the use of an on-line solid-phase extraction (SPE) interface. In an LC-SPE-NMR setup, peaks eluting from the HPLC column are trapped individually on small SPE cartridges. This allows for the use of standard protonated solvents for the chromatographic separation, which would otherwise overwhelm the NMR signal. nih.gov Once trapped, the analyte can be eluted from the SPE cartridge into the NMR flow probe using a fully deuterated solvent, eliminating the need for complex solvent suppression techniques. nih.gov Furthermore, multiple trapping from repeated injections can be performed to accumulate enough material for more advanced, less sensitive 2D NMR experiments (e.g., HSQC, HMBC), which are crucial for complete structural elucidation. nih.gov Combining this setup with a mass spectrometer (LC-SPE-NMR-MS) provides complementary data on molecular weight and elemental composition, creating a powerful, automated system for the comprehensive analysis of natural products and complex chemical mixtures. nih.gov

Table 5: Workflow for LC-SPE-NMR Analysis

| Step | Action | Purpose |

|---|---|---|

| 1. LC Separation | HPLC separation of the sample mixture. | Isolate individual components, including the target analyte and impurities. |

| 2. Peak Trapping | The eluent corresponding to a peak of interest is diverted to an SPE cartridge. | Trap the analyte and remove the protonated mobile phase. nih.gov |

| 3. Analyte Elution | The trapped compound is flushed from the SPE cartridge with a deuterated solvent (e.g., Acetonitrile-d₃). | Transfer the analyte to the NMR probe in a suitable solvent for analysis. nih.gov |

| 4. NMR Acquisition | ¹H and advanced 2D NMR spectra are acquired. | Obtain detailed structural information for unambiguous identification. nih.gov |

| 5. Data Analysis | NMR data, along with MS data if available, is interpreted. | Elucidate the complete chemical structure of the isolated compound. |

Capillary Electrophoresis for High-Resolution Separations and Micro-Scale Analysis

Capillary Electrophoresis (CE) is a powerful analytical technique used to separate ionic species based on their electrophoretic mobility in an applied electric field. chemscene.com For a molecule like this compound, which possesses a carboxylic acid group, CE, particularly Capillary Zone Electrophoresis (CZE), is an ideal method for its analysis and quantification in various matrices. nih.gov

The separation in CZE is governed by the charge-to-size ratio of the analyte. chemscene.com As an acidic compound, this compound will be negatively charged in a buffer system with a pH above its pKa, causing it to migrate toward the anode. However, the strong electroosmotic flow (EOF) in a typical fused-silica capillary will carry all species, including anions, toward the cathode and the detector. The differences in electrophoretic mobility among various components in a sample mixture allow for their high-resolution separation. chemscene.com

Due to the presence of a furan ring, the compound has a chromophore that allows for direct UV detection, typically around 200-280 nm. acs.org For enhanced sensitivity and selectivity, especially in complex biological samples, CE can be coupled with mass spectrometry (CE-MS). nih.govacs.org Derivatization of the carboxylic acid group could also be employed to improve detection limits if necessary. acs.org

Research Findings: While specific experimental data for the capillary electrophoresis of this compound is not widely available in published literature, the analysis would follow established protocols for small acidic molecules and carboxylic acids. nih.gov A typical CZE method would involve a fused-silica capillary and a buffer system, such as a phosphate (B84403) or borate (B1201080) buffer, at a pH that ensures the deprotonation of the carboxylic acid group. The applied voltage would be optimized to achieve a balance between separation efficiency and analysis time.

Table 1: Illustrative Capillary Zone Electrophoresis (CZE) Parameters for the Analysis of this compound

| Parameter | Value / Condition |

| Instrument | Standard Capillary Electrophoresis System |

| Capillary | Fused-Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Sodium Phosphate Buffer (pH 7.0) |

| Applied Voltage | +20 kV |

| Injection Mode | Hydrodynamic (50 mbar for 5 seconds) |

| Detection | UV-Vis Detector at 254 nm |

| Expected Migration Time | 3-5 minutes |

Thermal Analysis Techniques for Material Characterization

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. mdpi.com For this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its material properties.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is widely used to determine the thermal transitions of a material, such as melting point, glass transitions, and crystallization events. mdpi.commdpi.com

For a crystalline solid like this compound, a DSC thermogram would exhibit a sharp endothermic peak corresponding to its melting point. The peak temperature provides the melting temperature (T_m), and the area under the peak is proportional to the enthalpy of fusion (ΔH_f). The purity of the compound can also be estimated from the shape of the melting peak.

Research Findings: Specific DSC data for this compound is not readily found in scientific literature. However, analysis of similar furan-based carboxylic acids shows that these compounds exhibit clear melting points. For instance, studies on other carboxylic acids demonstrate well-defined endothermic peaks in their DSC thermograms. uni.lu A hypothetical DSC analysis of this compound would be expected to yield a sharp melting endotherm, indicating a crystalline nature.

Table 2: Hypothetical DSC Data for this compound

| Parameter | Hypothetical Value |

| Melting Onset Temperature | 215 °C |

| Peak Melting Temperature (T_m) | 220 °C |

| Enthalpy of Fusion (ΔH_f) | 150 J/g |

| Comments | Sharp endothermic peak, suggesting high purity. |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound. sigmaaldrich.com

When this compound is analyzed by TGA, the resulting curve would show the temperature at which the compound begins to lose mass due to decomposition. The TGA thermogram provides information on the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of residual mass at the end of the analysis. For organic molecules like this, decomposition often occurs in one or more steps, which can be visualized in the TGA curve and its derivative (DTG) curve.

Research Findings: While no specific TGA thermograms for this compound are published, studies on the thermal decomposition of furan derivatives indicate that decomposition pathways are influenced by the substituents on the furan ring. researchgate.net The presence of both a carboxylic acid and a carbamoyl group would likely lead to a complex decomposition process, potentially involving decarboxylation and the loss of the carbamoyl group at elevated temperatures.

Table 3: Hypothetical TGA Data for this compound

| Parameter | Hypothetical Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (Inert) |

| Onset of Decomposition (T_onset) | 250 °C |

| Temperature of Max. Mass Loss | 280 °C |

| Mass Loss in First Stage | ~29% (corresponds to COOH loss) |

| Final Residue at 600 °C | < 5% |

X-ray Powder Diffraction (XRPD) for Polymorphism and Crystallinity Studies

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its degree of crystallinity. nih.govresearchgate.net Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific crystalline form. acs.org

For this compound, XRPD would be crucial for solid-state characterization. The technique can confirm whether the synthesized material is crystalline or amorphous. If the compound can exist in multiple crystalline forms (polymorphs), XRPD is the primary tool for identifying and distinguishing between them. acs.org Polymorphs can have different physical properties, such as solubility and stability, making their characterization important.

The XRPD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the compound.